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molecular formula C15H13Cl2N3O2 B195255 Azafenidin CAS No. 68049-83-2

Azafenidin

Cat. No. B195255
M. Wt: 338.2 g/mol
InChI Key: XOEMATDHVZOBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856495

Procedure details

N-Chlorocarbonyl-2-chloro-1,4,5,6-tetrahydro-pyridine (4.32 g, 0.024 mol) dissolved in 20 ml acetonitrile are added to a stirred suspension of formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide (5.18 g, 0.02 mol) in 250 ml acetonitrile at 0°-10° C. for 20 minutes. This is then reacted at the same temperature with triethylamine (4.04 g, 0.04 mol) and dissolved in 20 ml acetonitrile. This is stirred for one hour at 5°-10° C. and a colourless precipitate precipitates out. This is heated for 4 hours to 50°-55° C. and then stirred for one night at room temperature. The batch is reacted with 30 ml 6N hydrochloric acid and stirred for 1 hour at 50° C. The solvent is drawn off under reduced pressure and the residue digested with iced water. The resultant pale grey precipitate is separated by filtration, washed with water and dried at 50°-60° C. Yield: 6.6 g (=97.6%) Melting point: 160°-162° C.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide
Quantity
5.18 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]=[C:5]1Cl)=[O:3].[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]#[CH:22])=[CH:14][C:13]=1[NH:23][NH:24]C=O.C(N(CC)CC)C.O>C(#N)C>[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[C:15]([O:19][CH2:20][C:21]#[CH:22])=[CH:14][C:13]=1[N:23]1[C:2](=[O:3])[N:4]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]2=[N:24]1

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
ClC(=O)N1C(=CCCC1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
formic acid N'-(2,4-dichloro-5-(2-propinyloxy)-phenyl) hydrazide
Quantity
5.18 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)OCC#C)NNC=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
This is stirred for one hour at 5°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a colourless precipitate precipitates out
TEMPERATURE
Type
TEMPERATURE
Details
This is heated for 4 hours to 50°-55° C.
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for one night at room temperature
CUSTOM
Type
CUSTOM
Details
The batch is reacted with 30 ml 6N hydrochloric acid
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 50° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resultant pale grey precipitate is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50°-60° C

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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